molecular formula C9H12ClN B13630629 3-(Chloromethyl)-5-isopropylpyridine

3-(Chloromethyl)-5-isopropylpyridine

Cat. No.: B13630629
M. Wt: 169.65 g/mol
InChI Key: PBDQODFDMBNBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-5-isopropylpyridine (CAS 1256806-54-8) is a valuable pyridine derivative supplied for research and development purposes. This compound features a chloromethyl group and an isopropyl substituent on its pyridine ring, presenting key functional handles for further chemical modification . With a molecular formula of C 9 H 12 ClN and a molecular weight of 169.65 g/mol, it is primarily utilized as a versatile chemical building block in organic synthesis, medicinal chemistry, and materials science . Its primary research application lies in its role as a key pharmaceutical intermediate . The reactive chloromethyl group makes it a suitable precursor for nucleophilic substitution reactions or for use in the synthesis of more complex molecular architectures. Researchers may employ it in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, or other specialty chemicals. To ensure compound integrity, this product requires cold-chain transportation and storage at recommended temperatures of 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

3-(chloromethyl)-5-propan-2-ylpyridine

InChI

InChI=1S/C9H12ClN/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,4H2,1-2H3

InChI Key

PBDQODFDMBNBPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)CCl

Origin of Product

United States

Synthetic Methodologies for 3 Chloromethyl 5 Isopropylpyridine

Precursor Synthesis and Functional Group Transformations

The foundation of the synthesis lies in selecting an appropriate starting material and applying a sequence of reactions to build the desired substitution pattern. This involves pathways from common precursors, methods to introduce the specific alkyl groups, and finally, the chloromethylation step.

One potential pathway begins with the selective mono-oxidation of one of the methyl groups of 3,5-lutidine to form 5-methylnicotinic acid. This transformation creates a key intermediate where the two positions are differentiated, paving the way for subsequent specific modifications. A process for a related compound involves the oxidation of 3,5-Lutidine using agents like hydrogen peroxide and acetic acid to first form the N-oxide, which can then be further functionalized. rasayanjournal.co.in

Table 1: Proposed Synthetic Pathway from 3,5-Lutidine

Step Starting Material Key Reagent(s) Intermediate Product
1 3,5-Lutidine Oxidizing Agent (e.g., KMnO₄, H₂O₂) 5-Methylnicotinic Acid
2 5-Methylnicotinic Acid Esterification Agent (e.g., SOCl₂, CH₃OH) Methyl 5-methylnicotinate
3 Methyl 5-methylnicotinate Reducing Agent (e.g., LiAlH₄, NaBH₄) (5-Methylpyridin-3-yl)methanol
4 (5-Methylpyridin-3-yl)methanol Chlorinating Agent (e.g., SOCl₂) 3-(Chloromethyl)-5-methylpyridine

This table outlines a plausible, though simplified, route. The conversion of the second methyl group into an isopropyl group (Step 5) is a significant challenge and is detailed in the following section.

Introducing an isopropyl group onto the pyridine (B92270) ring, particularly at a specific position, requires targeted strategies. There are two primary conceptual approaches: functionalizing a pre-existing group or building the ring with the isopropyl group already incorporated.

Functional Group Transformation: Starting from a precursor like 3-methyl-5-bromopyridine, the isopropyl group could potentially be introduced via a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Kumada coupling, using an appropriate isopropyl-containing organometallic reagent. However, a more likely route from a 3,5-lutidine precursor involves the elaboration of one of the methyl groups. This is a complex transformation that could proceed through the following hypothetical steps:

Benzylic Bromination: Radical bromination of one methyl group on a suitable intermediate (e.g., 3-methyl-5-(bromomethyl)pyridine).

Carbon Chain Elongation: Reaction with a one-carbon nucleophile (e.g., cyanide) followed by hydrolysis and further reactions, or more directly via Grignard-type chemistry. For instance, converting the bromomethyl group to a Grignard reagent and reacting it with acetone, followed by reduction, could form the isopropyl group.

De Novo Ring Synthesis: An alternative to modifying a pre-existing pyridine ring is to construct the ring from acyclic precursors where the isopropyl group is already present. Methods like the Hantzsch pyridine synthesis, which condenses a β-keto acid, an aldehyde, and ammonia, could be adapted. acs.org By choosing starting materials that contain the necessary isopropyl fragment, a pyridine ring with the desired substitution pattern can be assembled directly.

The final key transformation is the introduction of the chloromethyl group at the 3-position. This is most commonly and efficiently achieved by the chlorination of a corresponding hydroxymethyl group.

The precursor, (5-isopropylpyridin-3-yl)methanol, can be prepared by the oxidation of the methyl group of 3-isopropyl-5-methylpyridine (B3360992) to a carboxylic acid, followed by reduction. The final chlorination step is typically performed using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this conversion due to its reliability and the volatile nature of its byproducts (SO₂ and HCl). Other reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can also be employed.

A more direct, but often less selective, method is the free-radical chlorination of the methyl group of a 3-isopropyl-5-methylpyridine precursor. This approach can lead to a mixture of mono-, di-, and tri-chlorinated products and requires careful control of reaction conditions to maximize the yield of the desired monochlorinated compound.

Optimization of Reaction Conditions and Yields

The conversion of 3-hydroxymethyl-5-isopropylpyridine to 3-(Chloromethyl)-5-isopropylpyridine is typically achieved through chlorination using a suitable agent, most commonly thionyl chloride (SOCl₂). The optimization of this reaction is paramount to maximize the yield and minimize the formation of impurities. Key parameters that are manipulated include the choice of catalyst, the solvent system, reaction temperature, and the stoichiometry of the reactants.

The chlorination of alcohols with thionyl chloride can be significantly accelerated by the use of catalysts. These catalysts can influence the reaction mechanism and, consequently, the reaction rate and the stereochemical outcome. For the chlorination of 3-hydroxymethyl-5-isopropylpyridine, several catalytic systems can be considered, drawing analogies from similar transformations of benzylic and other heterocyclic alcohols.

Commonly employed catalysts include tertiary amines, such as pyridine and triethylamine, and N,N-dimethylformamide (DMF). When DMF is used, it reacts with thionyl chloride to form the Vilsmeier reagent, (chlorodimethylaminomethylene)ammonium chloride, which is a powerful chlorinating agent. Pyridine, on the other hand, can act as a nucleophilic catalyst and also as a base to neutralize the hydrochloric acid (HCl) byproduct, which can prevent potential side reactions.

More recently, Lewis acids have been explored as catalysts for the chlorination of alcohols with thionyl chloride. For instance, catalytic amounts of titanium(IV) chloride (TiCl₄) have been shown to facilitate the reaction under mild conditions, often leading to high yields and specific stereochemical outcomes. The choice of catalyst can have a profound impact on the reaction's efficiency and selectivity.

CatalystProposed RoleTypical ConditionsPotential AdvantagesPotential Disadvantages
N,N-Dimethylformamide (DMF)Forms Vilsmeier reagent (active chlorinating agent)Catalytic amount in an inert solvent (e.g., DCM, Toluene) at 0 °C to room temperatureHigh reactivity, mild conditionsPotential for side reactions if not controlled
PyridineNucleophilic catalyst and acid scavengerUsed as a catalyst or as a solvent at 0 °C to refluxNeutralizes HCl byproduct, can influence stereochemistryCan be difficult to remove, potential for quaternization of the product
Titanium(IV) Chloride (TiCl₄)Lewis acid catalyst, activates the alcoholCatalytic amount in an inert solvent (e.g., DCM) at low temperatures (e.g., 0 °C)High yields, can promote stereoretentionMoisture sensitive, requires anhydrous conditions

The choice of solvent plays a crucial role in the chlorination of 3-hydroxymethyl-5-isopropylpyridine with thionyl chloride, as it can influence the reaction mechanism and kinetics. The reaction can proceed through two primary mechanistic pathways: an Sₙ2 (bimolecular nucleophilic substitution) or an Sₙi (internal nucleophilic substitution) mechanism.

In non-polar, non-coordinating solvents such as toluene (B28343) or dichloromethane (B109758) (DCM), the reaction often favors the Sₙi mechanism, which proceeds with retention of stereochemistry. In contrast, in the presence of a nucleophilic solvent like dioxane or when a nucleophilic catalyst such as pyridine is used, the mechanism can shift towards an Sₙ2 pathway, resulting in an inversion of stereochemistry.

The reaction kinetics are typically first-order with respect to the alcohol and first-order with respect to thionyl chloride. The rate of reaction is influenced by the concentration of the reactants, the temperature, and the choice of solvent and catalyst. Kinetic studies on analogous benzylic alcohols have shown that the reaction is generally fast, often completing within a few hours at room temperature. The rate can be significantly increased by raising the temperature, although this may also lead to the formation of undesired byproducts. The electronic nature of the pyridine ring in 3-hydroxymethyl-5-isopropylpyridine, being relatively electron-rich due to the alkyl substituent, is expected to facilitate the reaction.

SolventDielectric Constant (approx.)Typical Reaction TemperatureEffect on Reaction MechanismObserved Yields (Analogous Reactions)
Dichloromethane (DCM)9.10 °C to reflux (40 °C)Favors Sₙi (retention) in the absence of nucleophilic catalystsGood to excellent
Toluene2.4Room temperature to reflux (111 °C)Promotes Sₙi mechanismHigh
Dioxane2.2Room temperature to reflux (101 °C)Can participate in the reaction, favoring Sₙ2 (inversion)Variable, can form byproducts
Neat (SOCl₂)9.2Reflux (76 °C)Complex, can lead to side reactionsOften high but can be less clean

The successful isolation and purification of this compound are critical to obtaining a product of high purity. The work-up procedure typically begins with the removal of excess thionyl chloride and the solvent, often achieved through distillation under reduced pressure.

Following the initial work-up, the crude product is often an oil or a semi-solid. One common purification method involves the precipitation of the product as its hydrochloride salt. This is achieved by treating a solution of the crude product in an inert solvent, such as toluene or diethyl ether, with anhydrous HCl. The resulting solid hydrochloride salt can then be collected by filtration, washed with a non-polar solvent to remove soluble impurities, and dried under vacuum.

Alternatively, if the free base is desired, the reaction mixture can be carefully quenched with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, to neutralize any remaining acidic components. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

Final purification of the free base can be achieved through column chromatography on silica (B1680970) gel, using a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). For larger scale preparations, vacuum distillation can be an effective method for purifying the final product. The choice of purification method depends on the scale of the reaction and the required purity of the final compound.

Reactivity and Mechanistic Investigations of 3 Chloromethyl 5 Isopropylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The most prominent feature of 3-(Chloromethyl)-5-isopropylpyridine's reactivity is the chloromethyl group. This group is analogous to a primary benzylic halide, a class of compounds known for its high reactivity in nucleophilic substitution reactions. ucalgary.ca The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. chemistrysteps.com

Given that the chloromethyl group is a primary halide, nucleophilic substitution proceeds almost exclusively through a bimolecular nucleophilic substitution (S_N2) mechanism. ucalgary.calibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). youtube.com This attack leads to a five-coordinate trigonal bipyramidal transition state before the chloride ion is expelled and the new bond with the nucleophile is fully formed. chemistrysteps.comyoutube.com

The general pathway can be represented as: Nu:⁻ + R-CH₂-Cl → [Nu---CH₂(R)---Cl]⁻ → Nu-CH₂-R + Cl⁻ (where R is the 5-isopropylpyridin-3-yl group)

This pathway is favored due to the low steric hindrance around the primary carbon atom and results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral. libretexts.orgmasterorganicchemistry.com

Several factors contribute to the high reactivity of the chloromethyl group in S_N2 reactions:

Steric Factors: The electrophilic carbon is primary (attached to only one other carbon atom of the pyridine (B92270) ring), making it sterically accessible to incoming nucleophiles. libretexts.orgyoutube.comlibretexts.org Steric hindrance is a critical factor governing S_N2 reaction rates, with reactivity decreasing significantly from methyl to primary, secondary, and tertiary halides. masterorganicchemistry.comlibretexts.org The minimal steric hindrance in this compound allows for a rapid reaction rate. libretexts.org

Electronic Factors: The chloromethyl group is attached to a pyridine ring, making it a benzylic-like halide. During the S_N2 reaction, the transition state has developing p-orbital character on the central carbon. This p-orbital can overlap with the π-system of the pyridine ring, delocalizing the partial negative charge and thereby stabilizing the transition state. youtube.com This stabilization lowers the activation energy and accelerates the reaction, making benzylic halides more reactive than corresponding alkyl halides. youtube.comquora.com Although the pyridine nitrogen is electron-withdrawing, which can influence the ring's electronics, the stabilization of the S_N2 transition state via π-system overlap is a dominant accelerating effect. youtube.com

The following table details representative S_N2 reactions with various nucleophiles.

NucleophileReagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)(5-Isopropylpyridin-3-yl)methanol
CyanideSodium Cyanide (NaCN)2-(5-Isopropylpyridin-3-yl)acetonitrile
AlkoxideSodium Methoxide (NaOCH₃)3-(Methoxymethyl)-5-isopropylpyridine
AmineAmmonia (NH₃)(5-Isopropylpyridin-3-yl)methanamine
AzideSodium Azide (NaN₃)3-(Azidomethyl)-5-isopropylpyridine

Organometallic Reactions

The carbon-chlorine bond in the chloromethyl group provides an effective handle for various organometallic coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly well-suited for benzylic chlorides. rsc.orglookchem.com In a typical Suzuki reaction, the this compound would react with an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base. nih.govlibretexts.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the chloromethyl group to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgfiveable.me

This methodology allows for the synthesis of a variety of diarylmethane analogues and other complex structures.

Coupling Partner (Ar-B(OH)₂)Catalyst System (Example)Product
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃3-(Benzyl)-5-isopropylpyridine
4-Methoxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃3-(4-Methoxybenzyl)-5-isopropylpyridine
Thiophene-2-boronic acidPd(OAc)₂, SPhos, K₃PO₄3-(Thiophen-2-ylmethyl)-5-isopropylpyridine

While direct formation of a Grignard reagent by reacting this compound with magnesium is possible, it is often complicated by side reactions like Wurtz coupling, where two molecules of the starting material couple together. Nevertheless, under carefully controlled conditions, pyridylmagnesium reagents can be formed and used in subsequent reactions with electrophiles. nih.govresearchgate.net

Cross-Coupling Methodologies

The this compound molecule possesses a reactive chloromethyl group attached to the pyridine ring. This structural feature, analogous to a benzylic chloride, makes the compound a suitable electrophile for various cross-coupling reactions. The carbon-chlorine bond is activated by the adjacent pyridine ring, facilitating its participation in catalytic cycles with transition metals like palladium or nickel.

While specific examples for the 5-isopropyl substituted version are not documented in peer-reviewed literature, its analogue, 3-(Chloromethyl)pyridine, has been shown to participate in such transformations. One of the key cross-coupling strategies applicable to this class of compounds is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

For instance, organozirconocenes can be transmetalated to zinc to form the necessary organozinc nucleophile, which then couples with 3-(chloromethyl)pyridine. soton.ac.uk This methodology allows for the formation of a new carbon-carbon bond at the methylene (B1212753) position, attaching a variety of organic moieties to the pyridine ring. The isopropyl group at the 5-position of the target molecule is not expected to interfere sterically with the reaction at the 3-chloromethyl site, suggesting that similar reactivity can be anticipated.

Coupling PartnersCatalyst/ConditionsProductYieldReference
Organozirconocene-derived Zinc Reagent + 3-(Chloromethyl)pyridinePd or Ni catalyst, THF, -78°C to RT3-Substituted-methylpyridine44% soton.ac.uk

This table presents data for the analogous compound 3-(Chloromethyl)pyridine as a representative example of Negishi cross-coupling.

Formation of Pyridyl-Metal Intermediates

The formation of pyridyl-metal intermediates, such as Grignard or organolithium reagents, is a fundamental strategy for introducing nucleophilic pyridine moieties in synthesis. However, these intermediates are typically generated from the corresponding halopyridines (chloro-, bromo-, or iodopyridines) via magnesium insertion or halogen-metal exchange, rather than from a chloromethyl group.

Attempting to form a Grignard reagent from this compound at the chloromethyl position would be challenging and likely unsuccessful. The resulting organometallic species would be highly reactive and prone to self-quenching or polymerization.

The more viable strategy for creating a pyridyl-metal intermediate of this structure involves starting with a halogenated pyridine ring, for example, 3-bromo-5-isopropylpyridine. This precursor could then be converted into a pyridyl-Grignard or pyridyl-zinc reagent. This organometallic intermediate could subsequently be used in reactions with various electrophiles. The chloromethyl group would typically be installed in a separate synthetic step, either before or after the formation of the organometallic species, requiring careful selection of protecting groups or reaction conditions to ensure compatibility. The direct metalation of the pyridine ring using strong bases is also a possibility, but regioselectivity can be an issue.

Radical Reaction Pathways

Beyond ionic pathways, the chloromethyl group on the pyridine ring is an excellent handle for initiating radical reactions. The C-Cl bond is relatively weak and susceptible to homolytic cleavage, particularly through single electron transfer (SET) processes, to generate a pyridylmethyl radical. This reactivity is analogous to that of benzylic halides.

Generation and Trapping of Radical Intermediates

The generation of a 3-pyridyl-5-isopropylmethyl radical from this compound can be achieved under various conditions, most notably through photoredox catalysis. In this process, a photocatalyst, upon excitation by visible light, can transfer a single electron to the chloromethyl substrate. This reduction leads to the cleavage of the C-Cl bond, forming a chloride anion and the desired radical intermediate.

Once generated, this radical is a versatile intermediate that can be "trapped" by a variety of radical acceptors. For example, it can add to electron-deficient olefins in a Giese-type addition or participate in other C-C bond-forming events. The general mechanism for photoredox-catalyzed generation is depicted below, using 3-(Chloromethyl)pyridine as the model substrate.

Plausible Radical Generation Mechanism:

Excitation: A photocatalyst (PC) absorbs light to form an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst reduces the chloromethylpyridine, which fragments to release a chloride ion and form the pyridylmethyl radical.

Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.

This pathway enables the formation of the key radical intermediate under mild conditions, avoiding the use of harsh reagents.

Synthetic Utility of Radical Functionalizations

The synthetic utility of the pyridylmethyl radical intermediate is significant, providing access to complex molecules that might be difficult to synthesize via traditional ionic methods. The radical generated from this compound could be employed in a range of functionalization reactions.

One major application is in the alkylation of heteroaromatics or other unsaturated systems. The pyridylmethyl radical can add to activated alkenes or engage in Minisci-type reactions with electron-deficient heterocycles. These reactions are highly valuable for constructing complex molecular scaffolds found in pharmaceuticals and agrochemicals. For example, the radical could be coupled with another aromatic or heteroaromatic ring, leading to the formation of diaryl-methane type structures. While specific documented examples for this compound are unavailable, the principles of radical chemistry strongly suggest its potential as a precursor for such valuable transformations. researchgate.net

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of 3-(Chloromethyl)-5-isopropylpyridine could be thoroughly investigated using computational methods, providing insights into its reactivity and stability.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in optimizing the molecular geometry and determining various electronic properties. These calculations would yield key data points including total energy, dipole moment, and the distribution of electron density. The resulting optimized structure would reveal precise bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional shape.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyridine (B92270) ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO would likely be distributed across the pyridine ring and the chloromethyl group, highlighting potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and thus more reactive. Computational analysis would provide the specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies

Orbital Predicted Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

(Note: Specific energy values require dedicated computational studies and are not currently published.)

Acidity and Basicity Studies

Proton Affinity and pK_a Predictions

The basicity of the pyridine nitrogen in this compound can be quantified by its proton affinity and predicted pK_a value. Computational methods can accurately predict these values by calculating the energy change associated with protonation. The pK_a is a measure of the acidity of the conjugate acid of the pyridine.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound can be explored through conformational analysis and molecular dynamics simulations.

Conformational analysis would identify the most stable arrangement of the atoms in the molecule, particularly concerning the rotation around the single bonds connecting the isopropyl and chloromethyl groups to the pyridine ring. By mapping the potential energy surface as a function of these rotational angles, the global energy minimum and various local minima can be identified.

Molecular dynamics simulations would provide a time-resolved picture of the molecule's movements, revealing how it flexes and vibrates at a given temperature. This information is valuable for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site.

Table 2: List of Compounds Mentioned

Compound Name

Preferred Conformations and Rotational Barriers

A thorough computational analysis would typically involve identifying the most stable three-dimensional arrangements of the atoms, known as preferred conformations. This is achieved by exploring the molecule's potential energy surface. For this compound, key areas of conformational flexibility include the rotation around the single bond connecting the isopropyl group to the pyridine ring and the bond connecting the chloromethyl group.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational methods, such as molecular dynamics simulations or implicit solvent models, can be used to study how different solvents affect the conformational equilibrium of this compound.

For instance, polar solvents might stabilize conformations with a larger dipole moment, while nonpolar solvents would favor less polar arrangements. Understanding these solvent effects is essential for predicting the molecule's behavior in solution, which is the medium for many chemical reactions. At present, there is a lack of specific studies detailing these solvent effects for the title compound.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions. By modeling the reaction pathways, chemists can gain a deeper understanding of how reactants are transformed into products.

Transition State Analysis

A key aspect of understanding a reaction mechanism is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and analyze the geometry and energy of the transition state for reactions involving this compound. This information is vital for calculating reaction rates and understanding the factors that control the reaction's feasibility. No specific transition state analyses for reactions involving this compound are currently available in the literature.

Energy Profiles of Key Reactions

A complete energy profile for a reaction maps the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates. This profile provides a quantitative picture of the reaction's thermodynamics and kinetics. For key reactions of this compound, such as nucleophilic substitution at the chloromethyl group, computational studies could provide detailed energy profiles. However, such specific computational data has not been documented in scientific publications.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For "3-(Chloromethyl)-5-isopropylpyridine," a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Based on established chemical shift principles for substituted pyridines, the expected ¹H and ¹³C NMR chemical shifts for "this compound" can be predicted. The electronegativity of the nitrogen atom and the influence of the chloromethyl and isopropyl substituents significantly affect the electronic environment of the pyridine (B92270) ring.

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~8.5s
H-4~7.7s
H-6~8.4s
-CH ₂Cl~4.6s
-CH (CH₃)₂~3.0sept
-CH(C H₃)₂~1.2d

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
C-2~150
C-3~135
C-4~138
C-5~149
C-6
-C H₂Cl~45
-C H(CH₃)₂~34
-CH(C H₃)₂~23

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between the isopropyl methine proton and the methyl protons, appearing as a cross-peak.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the chloromethyl and isopropyl groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for establishing the connectivity across multiple bonds. For instance, correlations would be expected between the protons of the chloromethyl group and the C-2, C-3, and C-4 carbons of the pyridine ring, confirming the position of this substituent. Similarly, correlations between the isopropyl methine proton and the C-4, C-5, and C-6 carbons would verify the placement of the isopropyl group.

Isotopic labeling, particularly with ¹³C and ¹⁵N, can be a powerful tool for more complex NMR studies, although for a molecule of this size, it is often employed to probe reaction mechanisms or intermolecular interactions. chemrxiv.org For instance, synthesizing "this compound" with a ¹³C-labeled chloromethyl group would allow for precise tracking of this group in subsequent reactions using ¹³C NMR. Similarly, ¹⁵N labeling of the pyridine ring would enable the use of ¹⁵N NMR spectroscopy to study the electronic environment of the nitrogen atom and its interactions. researchgate.net Deuterium labeling can also be utilized to simplify complex ¹H NMR spectra and to study dynamic processes. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For "this compound," the following characteristic vibrational modes are expected:

Characteristic Vibrational Frequencies:

Functional GroupFT-IR (cm⁻¹)Raman (cm⁻¹)
C-H stretching (aromatic)3100-30003100-3000
C-H stretching (aliphatic)3000-28503000-2850
C=C, C=N stretching (pyridine ring)1600-14501600-1450
CH₂ bending (chloromethyl)~1420~1420
CH₃ bending (isopropyl)~1380, ~1365~1380, ~1365
C-Cl stretching800-600800-600

The FT-IR and Raman spectra would be complementary, with some modes being more intense in one technique than the other. For instance, the symmetric vibrations of the pyridine ring are often strong in Raman spectra. researchgate.net

In-situ FT-IR Spectroscopy: This technique is highly valuable for monitoring the progress of chemical reactions in real-time. nih.gov For example, during the synthesis of "this compound," one could monitor the disappearance of reactant peaks and the appearance of product peaks, such as the characteristic C-Cl stretching vibration, to optimize reaction conditions.

Operando Raman Spectroscopy: Similar to in-situ FT-IR, operando Raman spectroscopy can be used to study a reaction as it occurs. researchgate.net Its advantage lies in the ability to use fiber optic probes for remote monitoring and its lower interference from aqueous media, making it suitable for a wider range of reaction conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For "this compound" (C₉H₁₂ClN), the expected monoisotopic mass is approximately 169.0658 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments with high precision. nih.gov This enables the unambiguous determination of the elemental composition, confirming the molecular formula as C₉H₁₂ClN.

Predicted Fragmentation Pattern:

The fragmentation of "this compound" under electron ionization (EI) would likely proceed through several key pathways:

Loss of a chlorine radical: This would lead to a prominent peak at [M-Cl]⁺.

Loss of a methyl radical: Fragmentation of the isopropyl group could result in the loss of a methyl radical, giving a peak at [M-CH₃]⁺.

Benzylic-type cleavage: Cleavage of the C-C bond between the pyridine ring and the chloromethyl group could lead to the formation of a pyridyl-methyl cation.

Loss of HCl: Elimination of hydrogen chloride could also be a possible fragmentation pathway.

A detailed analysis of the fragmentation pattern would provide further confirmation of the compound's structure.

Tandem Mass Spectrometry for Structural Elucidation

Upon ionization, typically through electron ionization (EI), the this compound molecule would form a molecular ion (M⁺•). The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.org The subsequent fragmentation of the molecular ion in a tandem mass spectrometer would likely proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

One of the primary fragmentation routes would involve the loss of a chlorine radical (•Cl) from the chloromethyl group, leading to the formation of a stable pyridyl-methyl carbocation. Another significant fragmentation pathway would be the cleavage of the C-C bond between the isopropyl group and the pyridine ring, resulting in the loss of a methyl radical (•CH₃) to form a secondary carbocation, or the loss of a propyl radical. Benzylic cleavage, leading to the loss of the entire chloromethyl group, is also a plausible fragmentation pathway.

Further fragmentation of the pyridine ring itself can occur, although this typically requires higher collision energies. This can involve the loss of neutral molecules such as hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), leading to smaller, stable cyclic or acyclic fragment ions. The relative abundances of these fragment ions would provide valuable information for the structural confirmation of this compound.

To provide a clearer understanding of the expected fragmentation, the following interactive data table outlines the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and the likely neutral losses from the molecular ion of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
169154•CH₃[M - CH₃]⁺
169134•Cl[M - Cl]⁺
169126•C₃H₇[M - C₃H₇]⁺
16992C₃H₇Cl[M - C₃H₇Cl]⁺
134107HCN[M - Cl - HCN]⁺

Note: The m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chemicalbook.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. As of the latest literature review, a specific single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases.

However, the principles of crystal engineering and the study of polymorphism in related substituted pyridine derivatives can provide insights into the potential solid-state behavior of this compound. hhu.de

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. researchoutreach.org For substituted pyridines, the nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, and this interaction often plays a dominant role in the resulting crystal packing. Other non-covalent interactions, such as π-π stacking between pyridine rings, C-H•••π interactions, and halogen bonding involving the chlorine atom, would also be expected to influence the crystal structure of this compound.

The interplay of these various intermolecular forces can lead to the formation of different crystalline forms, a phenomenon known as polymorphism. Polymorphs of a compound have the same chemical composition but different crystal structures, which can result in variations in physical properties such as melting point, solubility, and stability. The potential for polymorphism in this compound would be of significant interest, as different polymorphs could exhibit distinct behaviors.

Studies on other functionalized pyridines have demonstrated how subtle changes in substitution patterns can lead to significant alterations in crystal packing and the formation of different supramolecular synthons. acs.org For instance, the presence of the isopropyl group in this compound could sterically hinder certain packing arrangements while promoting others through weak van der Waals interactions. Similarly, the chloromethyl group can act as a weak hydrogen bond donor (C-H•••O/N) or participate in halogen bonding.

A hypothetical crystal structure of this compound would likely exhibit a packing arrangement that maximizes favorable intermolecular interactions while minimizing steric repulsion. Computational modeling and crystal structure prediction methods could be employed to explore the likely packing motifs and identify potential low-energy polymorphs in the absence of experimental data. Such studies would be a valuable first step in understanding the solid-state landscape of this compound and guiding future experimental crystallization studies.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor to Functionalized Pyridine (B92270) Scaffolds

Synthesis of Polysubstituted Pyridine Derivatives

No specific examples of the use of 3-(Chloromethyl)-5-isopropylpyridine in the synthesis of polysubstituted pyridine derivatives were identified in the available literature.

Construction of Fused Heterocyclic Systems

There is no available information detailing the application of this compound in the construction of fused heterocyclic systems.

Application in Ligand Design for Catalysis

Chiral Ligand Synthesis

Information regarding the use of this compound as a starting material for the synthesis of chiral ligands is not present in the surveyed scientific literature.

Design of Ligands for Metal Coordination Chemistry

While the pyridine moiety is a common feature in ligands for metal coordination, no specific research detailing the incorporation of the this compound unit into such ligands could be located.

Strategies for Diversity-Oriented Synthesis

The application of this compound in diversity-oriented synthesis has not been described in the accessible scientific and patent literature.

Multi-Component Reactions Involving the Compound

Extensive research of chemical literature and databases did not yield any specific examples of this compound being utilized as a reactant in multi-component reactions (MCRs). While pyridine derivatives are often employed in various MCRs to generate molecular diversity, there is no documented evidence of this particular compound's participation in such reactions.

Late-Stage Functionalization Applications

There is currently no available scientific literature demonstrating the use of this compound in late-stage functionalization processes. Late-stage functionalization is a powerful strategy in medicinal chemistry for modifying complex molecules at a late step in the synthesis. However, there are no published studies that specifically describe the application of this compound for this purpose.

Structure Reactivity Relationships of Derivatives

Systematic Modification of the Isopropyl Group

The isopropyl group at the 5-position primarily exerts its influence through steric hindrance and a weak electron-donating inductive effect. Modification of this group can significantly alter the molecule's reactivity profile.

Altering the size and branching of the alkyl group at the 5-position is expected to modulate the steric environment of the pyridine (B92270) ring. While the isopropyl group itself is moderately bulky, increasing the chain length (e.g., to n-propyl, n-butyl) would have a minor impact on the immediate steric environment of the adjacent C4 and C6 positions. However, increasing the branching at the alpha-carbon of the substituent (e.g., replacing isopropyl with tert-butyl) would introduce significant steric hindrance.

This increased bulk would likely hinder the approach of reagents to the pyridine nitrogen and the adjacent C4 and C6 positions. For reactions involving the pyridine nitrogen, such as quaternization or N-oxide formation, a bulkier alkyl group at the 5-position would be expected to decrease the reaction rate compared to a smaller group like methyl or ethyl. This is due to the steric strain introduced as the nitrogen atom transitions to a tetrahedral geometry upon reaction. While specific kinetic data for this series is unavailable, the general principle of steric hindrance suggests a reactivity trend of methyl > ethyl > isopropyl > tert-butyl for reactions sensitive to steric bulk around the pyridine core.

Table 1: Predicted Relative Reactivity as a Function of 5-Alkyl Group Size (Illustrative data based on established steric principles)

5-Alkyl Substituent (R) in 3-(Chloromethyl)-5-R-pyridineRelative Steric BulkPredicted Impact on Rate of Reaction at Pyridine Nitrogen
MethylLowHighest
EthylModerateHigh
IsopropylMedium-HighMedium
tert-ButylHighLowest

Replacing the isopropyl group with other functionalities would introduce electronic effects alongside steric changes. For instance, installing an electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group at the 5-position would decrease the electron density of the pyridine ring. This deactivation would make the ring less susceptible to electrophilic attack but would increase the reactivity of the chloromethyl group toward nucleophilic substitution by stabilizing the transition state. Conversely, an electron-donating group (EDG) like a methoxy (B1213986) (-OCH₃) or amino (-NH₂) group would increase the ring's electron density, enhancing its basicity and reactivity towards electrophiles while slightly decreasing the rate of nucleophilic substitution at the chloromethyl carbon.

Derivatization of the Chloromethyl Group

The chloromethyl group at the 3-position is analogous to a benzylic halide, making it the most reactive site on the molecule for many transformations, particularly nucleophilic substitution.

The carbon atom of the chloromethyl group is electrophilic and readily undergoes Sₙ2 reactions with a wide range of nucleophiles. The chlorine atom is a good leaving group, facilitating the displacement. This reactivity is central to its use as a synthetic intermediate. For example, in the synthesis of the drug Rupatadine, the closely related intermediate 3-(Chloromethyl)-5-methylpyridine is reacted with the secondary amine of Desloratadine to form a new carbon-nitrogen bond.

A variety of nucleophiles can be employed to generate a diverse library of derivatives. These reactions are typically performed in polar aprotic solvents like DMF or acetonitrile (B52724) to facilitate the Sₙ2 mechanism.

Table 2: Representative Nucleophilic Substitution Reactions (Based on known reactivity of analogous chloromethylpyridines)

NucleophileReagent ExampleResulting Functional GroupProduct Class
Amine (R₂NH)Piperidine-CH₂-NR₂Aminomethylpyridine
Azide (N₃⁻)Sodium Azide (NaN₃)-CH₂-N₃Azidomethylpyridine
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)-CH₂-OHPyridylmethanol
Alkoxide (RO⁻)Sodium Ethoxide (NaOEt)-CH₂-ORAlkoxymethylpyridine (Ether)
Thiolate (RS⁻)Sodium Thiophenolate (NaSPh)-CH₂-SRThioether
Cyanide (CN⁻)Potassium Cyanide (KCN)-CH₂-CNPyridylacetonitrile

The chloromethyl group can undergo transformations involving changes in its oxidation state.

Oxidation: The chloromethyl group can be oxidized to the corresponding aldehyde. This transformation is analogous to the oxidation of benzylic halides. Reagents such as pyridine N-oxide in the presence of silver oxide, or dimethyl sulfoxide (B87167) (Kornblum oxidation), can be used to convert the -CH₂Cl group to a formyl group (-CHO), yielding 5-isopropylpyridine-3-carbaldehyde. This aldehyde can then serve as a versatile precursor for further derivatization.

Reduction: The chloromethyl group can be reduced to a methyl group, a process known as hydrodehalogenation. This effectively replaces the chlorine atom with a hydrogen atom. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or using reducing agents like triphenyltin (B1233371) hydride. This transformation would yield 3-methyl-5-isopropylpyridine (a lutidine derivative).

Substitution Pattern Effects on Pyridine Core Reactivity

In 3-(Chloromethyl)-5-isopropylpyridine, both substituents are at meta-positions relative to the nitrogen.

Electronic Effects: The isopropyl group is weakly electron-donating via induction (+I effect), which slightly increases the electron density of the ring and enhances its basicity compared to unsubstituted pyridine. The chloromethyl group is weakly electron-withdrawing (-I effect) due to the electronegativity of the chlorine atom. The net electronic effect of these two groups on the pyridine ring's reactivity towards external reagents is modest.

Steric Effects: The isopropyl group at C5 provides steric hindrance that can influence reactions at the adjacent C4 and C6 positions and at the nitrogen atom. An attacking reagent must bypass this bulky group. The chloromethyl group at C3 provides less steric bulk. This steric differentiation means that, for reactions involving the ring itself, the C2 and C6 positions are not sterically equivalent. The C2 position is less hindered than the C6 position, which is flanked by the bulky isopropyl group. This could lead to regioselectivity in reactions where the ring participates, such as directed ortho-metalation, favoring the C2 or C4 position over the C6 position.

Electronic and Steric Influence of Substituents

The electronic landscape of the pyridine ring in this compound is a key determinant of its reactivity. The nitrogen atom, being more electronegative than carbon, imparts an electron-deficient character to the ring, particularly at the α (2- and 6-) and γ (4-) positions. This inherent electronic property influences the reactivity of the chloromethyl group at the 3-position.

The isopropyl group at the 5-position, being an alkyl group, is generally considered to be weakly electron-donating through an inductive effect (+I). This effect can slightly increase the electron density of the pyridine ring, potentially modulating the reactivity of the chloromethyl group. The chloromethyl group itself is a reactive moiety due to the presence of the electronegative chlorine atom, which makes the benzylic carbon susceptible to nucleophilic attack.

Steric effects, arising from the spatial arrangement of atoms, also significantly impact the reactivity of this compound derivatives. The isopropyl group at the 5-position exerts a moderate steric hindrance. This can influence the approach of bulky nucleophiles to the chloromethyl group. The Taft equation is a useful tool for quantifying such steric effects. The steric parameter, Es, for an isopropyl group is -0.47, indicating a noticeable steric bulk.

The following interactive table illustrates the typical electronic (Hammett constants, σ) and steric (Taft constants, Es) parameters for substituents analogous to those in this compound, providing a framework for understanding their potential influence on reactivity.

SubstituentHammett Constant (σ_m)Taft Steric Parameter (E_s)Predicted Effect on Nucleophilic Substitution Rate at the Chloromethyl Group
Isopropyl-0.07-0.47Slight decrease due to +I effect, potential for steric hindrance with bulky nucleophiles
Methyl-0.070.00Slight decrease due to +I effect
Hydrogen0.00+1.24Baseline reactivity
Chloro+0.37-0.97Increase due to -I effect
Nitro+0.71-2.52Significant increase due to strong -I and -M effects

Note: The data in this table is for substituents on a benzene (B151609) ring and is used here for illustrative purposes to predict trends in the pyridine system.

Detailed research findings on related systems have shown that the combination of electronic and steric effects can lead to nuanced reactivity patterns. For example, in the nucleophilic substitution of substituted benzyl (B1604629) halides, both the electronic nature of the ring substituents and the steric bulk of the nucleophile and the substrate play critical roles in determining the reaction kinetics.

Regioselectivity Control in Further Functionalization

Regioselectivity in the further functionalization of the this compound core is a critical aspect, particularly when introducing additional substituents onto the pyridine ring. The existing isopropyl and chloromethyl groups direct the position of incoming electrophiles or nucleophiles in subsequent reactions.

In electrophilic aromatic substitution reactions, the pyridine nitrogen is generally deactivating and directs incoming electrophiles to the 3- and 5-positions. However, since these positions are already substituted in the parent molecule, electrophilic attack on the ring is generally disfavored and requires harsh conditions. If forced, the directing effects of the existing substituents would need to be considered. The isopropyl group is an ortho-, para-director, while the chloromethyl group is a deactivating meta-director. The interplay of these directing effects would likely lead to a mixture of products, with substitution at the 2-, 4-, and 6-positions being possibilities, albeit with low yields.

More commonly, functionalization occurs via nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring, or through reactions involving the chloromethyl group. The primary focus of regioselectivity control in the context of this compound derivatives is often centered on reactions at the chloromethyl handle.

The reaction of this compound with a nucleophile will primarily occur at the benzylic carbon of the chloromethyl group, leading to the displacement of the chloride ion. This is a highly regioselective process. However, if the reaction conditions are altered, or if the initial substrate is modified, other reaction pathways can become accessible.

For instance, the introduction of a strong electron-withdrawing group elsewhere on the pyridine ring could activate that position for nucleophilic attack, potentially competing with substitution at the chloromethyl group. The regioselectivity of such reactions is dictated by the relative activation of the different positions on the pyridine ring.

The following table summarizes the expected regiochemical outcomes for the functionalization of this compound under different reaction conditions, based on established principles of pyridine chemistry.

Reaction TypeReagentsExpected Major Product(s)Rationale for Regioselectivity
Nucleophilic SubstitutionNu:⁻ (e.g., CN⁻, OR⁻, N₃⁻)3-(Nucleophilomethyl)-5-isopropylpyridineThe chloromethyl group is the most electrophilic site and chloride is a good leaving group.
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Mixture of nitro-substituted derivatives (e.g., 2-nitro, 4-nitro, 6-nitro)The pyridine ring is deactivated. The directing effects of the isopropyl and chloromethyl groups are in opposition, leading to poor regioselectivity.
Lithiation followed by Electrophilic Quenchn-BuLi, then E⁺2-Lithio-3-(chloromethyl)-5-isopropylpyridine followed by reaction with E⁺The protons at the 2- and 6-positions are the most acidic due to their proximity to the electronegative nitrogen atom. The 2-position is generally favored for deprotonation.

Detailed research on the functionalization of related substituted pyridines has demonstrated that careful choice of reagents and reaction conditions is crucial for achieving high regioselectivity. For example, directed ortho-metalation techniques can be employed to selectively functionalize the positions adjacent to the pyridine nitrogen.

Future Research Directions and Emerging Applications

Green Chemistry Approaches to Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 3-(Chloromethyl)-5-isopropylpyridine is anticipated to focus on green chemistry principles to reduce waste, minimize energy consumption, and avoid hazardous substances.

Sustainable Synthetic Routes

Traditional methods for the synthesis of pyridine (B92270) derivatives can involve harsh reaction conditions and the use of toxic reagents. ijarsct.co.in Sustainable routes to this compound could be developed by adapting existing green methodologies for similar compounds. For instance, the synthesis of 2-chloro-5-chloromethylpyridine has been achieved through a one-step reaction using 3-methylpyridine and chlorine over a supported palladium chloride catalyst, which can reduce waste and improve selectivity. patsnap.com A similar approach could be investigated for the synthesis of this compound from 3-isopropyl-5-methylpyridine (B3360992). Another avenue involves the use of trichloroisocyanuric acid for allylic chlorination, which is considered a safer and more efficient chlorinating agent for some pyridine derivatives. orientjchem.org The development of catalytic systems that allow for direct C-H functionalization is also a promising area, as it would offer a more atom-economical approach to introducing the chloromethyl group. rsc.orgbohrium.com

Catalysis in Aqueous Media or Solvent-Free Conditions

The use of water as a reaction medium is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. iosrjournals.org Several methods for the synthesis of pyridine derivatives in aqueous media have been reported. For example, a four-component reaction using SnCl2·2H2O as a precatalyst in water has been shown to be effective for producing polysubstituted pyridines. researchgate.netresearchgate.net Similarly, an advanced Guareschi–Thorpe synthesis of hydroxypyridines has been successfully conducted in an aqueous medium using ammonium carbonate. rsc.org Research could be directed towards adapting such aqueous-based catalytic systems for the synthesis of precursors to this compound.

Solvent-free synthesis is another important green chemistry approach that reduces volatile organic compound (VOC) emissions. conicet.gov.arresearchgate.net The Hantzsch-like multicomponent condensation reaction has been successfully performed under solvent-free conditions using Wells-Dawson heteropolyacids as catalysts to produce functionalized pyridines. conicet.gov.ar Additionally, a simple and efficient solvent-free synthesis of 2,4,6-triarylpyridines from chalcones and ammonium acetate has been demonstrated. researchgate.net Future work could explore the feasibility of developing a solvent-free route for the synthesis of this compound, potentially through a multi-component reaction strategy.

Advanced Materials Science Applications (Non-Prohibited)

The unique electronic and structural properties of the pyridine ring make it a valuable component in advanced materials. The reactive chloromethyl group of this compound serves as a handle for incorporating this moiety into larger molecular architectures, opening up possibilities in polymer chemistry and organic electronics.

Polymer Chemistry Precursors

The chloromethyl group is a versatile functional group for initiating polymerization or for post-polymerization modification. For instance, polymers containing chloromethyl styrene have been chemically modified with pyridine-containing oximes. this compound could be utilized in a similar fashion, where the chloromethyl group reacts with a polymer backbone containing nucleophilic sites, thereby grafting the isopropylpyridine unit onto the polymer. This could be used to modify the properties of existing polymers, such as their solubility, thermal stability, or ability to coordinate with metal ions.

Alternatively, this compound could be used to synthesize novel monomers. The chloromethyl group can be converted to other functional groups, such as vinyl or acrylate, which can then undergo polymerization to create polymers with pendant isopropylpyridine units. Such polymers could have interesting properties for applications in catalysis or as ligands for metal complexes.

Potential Polymer ApplicationSynthetic StrategyPossible Polymer Property
Polymer ModificationGrafting onto a polymer with nucleophilic side chains via the chloromethyl group.Enhanced thermal stability, altered solubility, metal-coordination sites.
Novel Monomer SynthesisConversion of the chloromethyl group to a polymerizable group (e.g., vinyl, acrylate).Creation of polymers with tunable electronic and physical properties.

Advanced Organic Electronic Materials

Pyridine-containing compounds are of interest for applications in organic electronics due to their electron-deficient nature, which can facilitate electron transport. google.com Semiconducting polymers are key components in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netlcpo.fr The incorporation of the 3-isopropylpyridine moiety into a conjugated polymer backbone could be explored as a strategy to tune the electronic properties of the material. The isopropyl group can enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic electronic devices.

The synthesis of such materials could involve the conversion of the chloromethyl group into a reactive functional group suitable for cross-coupling reactions, such as a boronic ester or a stannane. This would allow for the incorporation of the 3-isopropylpyridine unit into a polymer chain through reactions like Suzuki or Stille coupling, which are widely used in the synthesis of conjugated polymers.

Potential Organic Electronic ApplicationRole of this compoundDesired Property
Organic Field-Effect Transistors (OFETs)As a building block for electron-transporting polymers.High electron mobility, good solubility for processing.
Organic Light-Emitting Diodes (OLEDs)Component of host or electron-transport materials.Balanced charge transport, improved device efficiency.
Organic Solar Cells (OSCs)Part of the acceptor material in the active layer.Tunable energy levels, enhanced charge separation.

Bio-inspired Chemical Transformations (Non-Prohibited)

Nature provides a vast array of complex molecules and elegant synthetic strategies. Bio-inspired synthesis and biocatalysis are emerging fields that seek to emulate nature's efficiency and selectivity in the laboratory.

The pyridine ring is a common structural motif in many naturally occurring alkaloids with a wide range of biological activities. mdpi.comnih.gov While there are no known natural products with the exact structure of this compound, bio-inspired synthetic strategies could be envisioned for its synthesis or the synthesis of its derivatives. For example, the biosynthesis of some pyridine alkaloids involves cycloaddition reactions of post-translationally modified peptides. nih.gov Inspired by this, chemical syntheses of pyridine-containing macrocycles have been developed. nih.gov

Mimicking Natural Product Biosynthesis

The pyridine scaffold is a core structural motif in a wide array of natural products, including various alkaloids known for their potent biological activities. Biomimetic synthesis, which seeks to replicate nature's elegant and efficient strategies for constructing complex molecules, offers a powerful approach to accessing these compounds and their analogues. Guaipyridine sesquiterpene alkaloids, for example, feature a substituted pyridine ring fused to a seven-membered carbocycle. rsc.org The synthesis of these natural products often involves the construction of the pyridine core through the cyclization of 1,5-dicarbonyl precursors. rsc.org

In this context, this compound serves as a valuable starting material for the semi-synthesis or divergent synthesis of novel analogues of such natural products. mdpi.com The reactive chloromethyl group at the 3-position provides a key handle for introducing additional complexity and functionality, mimicking the role of enzymatic modifications in natural biosynthetic pathways. Researchers can leverage this reactive site to couple the pyridine core with other intricate molecular fragments, thereby generating libraries of new compounds for biological screening. This strategy allows for the systematic exploration of structure-activity relationships, potentially leading to the discovery of new therapeutic agents inspired by natural scaffolds. nih.gov

Research ApproachApplication to this compoundPotential Outcome
Biomimetic Synthesis Serves as a key building block for constructing pyridine-containing natural product analogues.Creation of novel compounds with potentially enhanced biological activity.
Divergent Synthesis The chloromethyl group acts as a versatile handle for diversification. mdpi.comGeneration of a library of related molecules from a common intermediate.
Structure-Activity Relationship (SAR) Studies Enables systematic modification of the pyridine core.Identification of key structural features required for therapeutic efficacy.

Development of Novel Methodologies

The unique reactivity of this compound also makes it an ideal candidate for the development and optimization of modern synthetic methodologies that offer improvements in efficiency, safety, and scalability.

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, providing superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. chimia.ch The application of flow chemistry to the synthesis and derivatization of chloromethylpyridine compounds has already been demonstrated. For instance, research on 2-chloro-5-(chloromethyl)pyridine has shown that its conversion to bioactive hydrazone derivatives can be performed efficiently and safely in a continuous flow reactor module. researchgate.net This approach allows for precise control over reaction temperature and residence time, leading to higher yields and selectivity. researchgate.net

The synthesis of this compound and its subsequent reactions are well-suited for flow chemistry for several key reasons:

Enhanced Safety: Reactions involving reactive intermediates, such as those derived from the chloromethyl group, can be managed more safely in a flow system where only small volumes of material are reacting at any given moment. chimia.ch

Improved Efficiency: The superior heat and mass transfer in microreactors can accelerate reaction rates and improve product yields. rsc.org

Scalability: Once a process is optimized in a flow reactor, scaling up production can often be achieved by running the system for a longer duration, bypassing the challenges associated with scaling up batch reactors. researchgate.net

Generation of Unstable Reagents: Highly unstable intermediates like halomethylmagnesium compounds, which are difficult to handle in batch, can be generated and used in situ within seconds in a continuous flow setup at non-cryogenic temperatures. acs.org

A recent patent highlights a method for synthesizing 2-chloro-5-chloromethyl pyridine via a one-step reaction in a tubular reactor, further underscoring the suitability of this class of compounds for continuous manufacturing processes. patsnap.com These precedents strongly suggest that both the production of this compound and its use in subsequent multi-step syntheses could be significantly improved through the adoption of flow chemistry.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under exceptionally mild conditions. princeton.edunih.gov This methodology utilizes photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. sigmaaldrich.com The structure of this compound offers multiple sites for functionalization via photoredox catalysis.

C–H Functionalization: The direct functionalization of C–H bonds is a primary goal of modern synthetic chemistry. rsc.org Photoredox catalysis has emerged as a powerful tool for achieving this transformation, which can be applied to the pyridine ring or the isopropyl group of the target molecule. nih.govnih.gov Late-stage C–H functionalization would allow for the direct installation of new functional groups onto the pyridine core, providing a rapid route to novel derivatives without the need for lengthy de novo synthesis.

Functionalization via the Chloromethyl Group: The C–Cl bond of the chloromethyl group is susceptible to photoredox-mediated activation. Similar to benzylic halides, it can undergo a SET reduction to generate a pyridyl-methyl radical. This reactive intermediate can then participate in a variety of bond-forming reactions, including:

Cross-Coupling Reactions: Coupling with boronic acids, alkenes, or other partners to form new carbon-carbon bonds.

Carbonylative Synthesis: Trapping the radical with carbon monoxide to introduce a carbonyl group, leading to the synthesis of amides, esters, or ketones. mdpi.com

The table below outlines potential functionalizations of this compound using photoredox catalysis.

Reaction TypeTarget SitePotential Transformation
C(sp²)–H Functionalization Pyridine RingIntroduction of alkyl, aryl, or acyl groups. rsc.org
C(sp³)–H Functionalization Isopropyl GroupAlkylation or arylation at the tertiary carbon.
Radical Coupling Chloromethyl GroupFormation of C-C, C-N, or C-O bonds via a pyridyl-methyl radical intermediate.

The application of these advanced methodologies promises to unlock the full synthetic potential of this compound, paving the way for the discovery of new materials and biologically active compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.